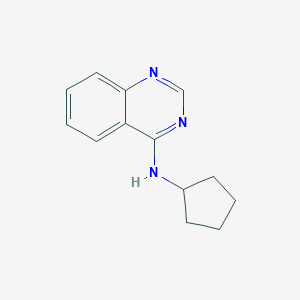![molecular formula C10H11ClFNO2S B255461 1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CFPS and has a molecular formula of C11H12ClFNO2S.
Mécanisme D'action
The mechanism of action of CFPS involves the inhibition of enzymes such as carbonic anhydrase, which play a crucial role in the development of diseases. CFPS binds to the active site of these enzymes and prevents their activity, thereby inhibiting the progression of the disease.
Biochemical and Physiological Effects:
CFPS has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of certain inflammatory mediators, thereby reducing inflammation. CFPS has also been shown to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of CFPS is its potency as an enzyme inhibitor, which makes it a promising candidate for the development of novel drugs. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on CFPS could focus on the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new targets for its enzyme inhibition activity. CFPS could also be studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular disorders.
In conclusion, CFPS is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its potent enzyme inhibition activity makes it a promising candidate for the development of novel drugs. Further research on CFPS could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with pyrrolidine in the presence of a base. This reaction results in the formation of CFPS as a white solid.
Applications De Recherche Scientifique
CFPS has been extensively studied for its potential applications in the development of novel drugs. It has been found to be a potent inhibitor of certain enzymes that are involved in the development of various diseases such as cancer, inflammation, and neurodegenerative disorders. CFPS has also been shown to exhibit antimicrobial activity against certain bacterial strains.
Propriétés
Nom du produit |
1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine |
|---|---|
Formule moléculaire |
C10H11ClFNO2S |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11ClFNO2S/c11-9-7-8(3-4-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Clé InChI |
GHYSMGODQRXOFH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
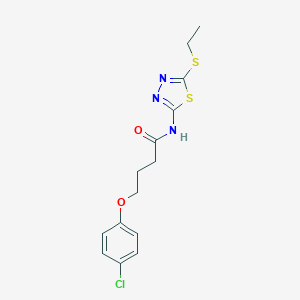
![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
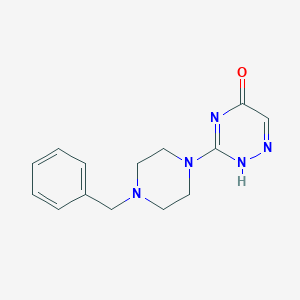
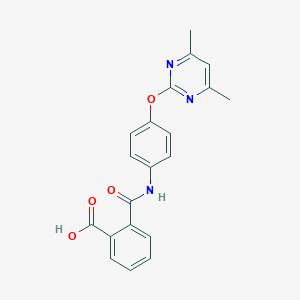

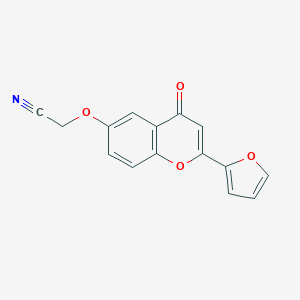
![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
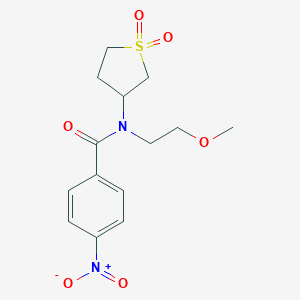
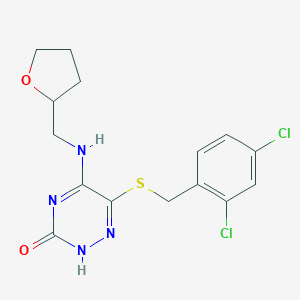
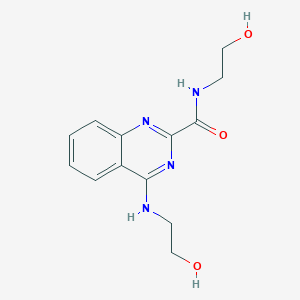
![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
